molecular formula C18H15N3O4S B2748491 N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 886921-70-6

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2748491
CAS No.: 886921-70-6
M. Wt: 369.4
InChI Key: GGMBLDOBYVKDTB-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the oxadiazole ring and the cinnamamide moiety in the structure of this compound contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the formation of the oxadiazole ring followed by the introduction of the cinnamamide moiety. One common synthetic route includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride. After the formation of the oxadiazole ring, the cinnamamide moiety can be introduced through a coupling reaction with cinnamic acid or its derivatives under basic conditions .

Chemical Reactions Analysis

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as inflammation and microbial growth .

Comparison with Similar Compounds

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can be compared with other oxadiazole derivatives and cinnamamide compounds:

The unique combination of the oxadiazole ring and the cinnamamide moiety in this compound contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

(E)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26(23,24)15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,19,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMBLDOBYVKDTB-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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